Acide thiazolidine-2-carboxylique

Vue d'ensemble

Description

Applications De Recherche Scientifique

Thiazolidine-2-carboxylic acid has diverse applications in scientific research, including:

Mécanisme D'action

Target of Action

Thiazolidine-2-carboxylic acid, also known as β-thiaproline, is a proline analog . It primarily targets 1,2-aminothiols and aldehydes . These targets are naturally present in proteins as N-terminal cysteine . Additionally, it has been reported as a physiological substrate of hog kidney D-amino acid oxidase .

Mode of Action

Thiazolidine-2-carboxylic acid interacts with its targets through a condensation reaction . This reaction results in the formation of a thiazolidine product . The reaction kinetics are fast, and the product remains stable under physiological conditions . This type of bioorthogonal reaction offers enormous potential for the coupling of biomolecules in an efficient and biocompatible manner .

Biochemical Pathways

The compound’s ability to form stable thiazolidine products suggests that it may influence protein structure and function . This could potentially affect a wide range of biochemical pathways, given the ubiquitous presence of proteins in cellular processes.

Pharmacokinetics

The compound’s stability under physiological conditions suggests that it may have favorable absorption, distribution, metabolism, and excretion (adme) properties .

Result of Action

The primary result of Thiazolidine-2-carboxylic acid’s action is the formation of a stable thiazolidine product . This product can potentially influence the structure and function of proteins, leading to changes at the molecular and cellular levels .

Action Environment

The action of Thiazolidine-2-carboxylic acid is influenced by environmental factors such as pH . The compound’s reaction kinetics and product stability have been observed at physiological pH .

Safety and Hazards

Orientations Futures

Thiazolidine-2-carboxylic acid has enormous potential for the coupling of biomolecules in an efficient and biocompatible manner . It is expected to be of great interest for scholars in interdisciplinary research, especially in the field of biomedicine that requires covalent conjugation of biomolecules such as nucleic acids, antibodies, proteins as well as glycosaminoglycans to study and manipulate cellular processes .

Analyse Biochimique

Biochemical Properties

Thiazolidine-2-carboxylic acid is involved in various biochemical reactions. It has been reported as a physiological substrate of hog kidney D-amino acid oxidase This suggests that it interacts with this enzyme, possibly serving as a substrate that the enzyme acts upon

Cellular Effects

Its role as a building block of β-lactam antibiotics suggests that it may have significant effects on bacterial cells

Molecular Mechanism

As a proline analog, it may interact with biomolecules in a similar manner to proline

Temporal Effects in Laboratory Settings

It has been reported that the product of a reaction involving 1,2-aminothiols and aldehydes, which can form Thiazolidine-2-carboxylic acid, remains stable under physiological conditions .

Dosage Effects in Animal Models

There is currently limited information available on the effects of Thiazolidine-2-carboxylic acid at different dosages in animal models. It has been used in the development of antidiabetic derivatives, suggesting potential therapeutic applications .

Metabolic Pathways

Thiazolidine-2-carboxylic acid is involved in the metabolic pathways related to the synthesis of β-lactam antibiotics

Subcellular Localization

As a proline analog, it may be localized in similar compartments or organelles as proline

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Thiazolidine-2-carboxylic acid can be synthesized through the reaction of 1,2-aminothiols with aldehydes under physiological conditions. This reaction is a type of bioorthogonal reaction that does not require any catalyst and remains stable . The reaction kinetics are fast, and the product is stable under physiological conditions .

Industrial Production Methods: Industrial production methods for thiazolidine-2-carboxylic acid typically involve the preparation of aldehydes with a labile ester in proximity to improve reaction kinetics and drive the reaction at neutral pH . This approach ensures the stability of the thiazolidine product under physiological conditions .

Analyse Des Réactions Chimiques

Types of Reactions: Thiazolidine-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups attached to the thiazolidine ring.

Substitution: Substitution reactions can occur at the sulfur or nitrogen atoms in the thiazolidine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often involve nucleophiles like amines or thiols under mild conditions.

Major Products Formed: The major products formed from these reactions include various thiazolidine derivatives with modified functional groups, which can be used in further chemical synthesis or as intermediates in pharmaceutical applications .

Comparaison Avec Des Composés Similaires

Thiazolidine-4-carboxylic acid: Another thiazolidine derivative with similar structural features but different biological activities.

Thiazolidinediones: A class of compounds used in the treatment of type 2 diabetes mellitus by increasing insulin sensitivity.

Uniqueness: Thiazolidine-2-carboxylic acid is unique due to its specific structural features, such as the sulfur atom substitution in the proline analog, which imparts distinct chemical and biological properties. Its stability under physiological conditions and its role as a building block in beta-lactam antibiotics further highlight its uniqueness .

Propriétés

IUPAC Name |

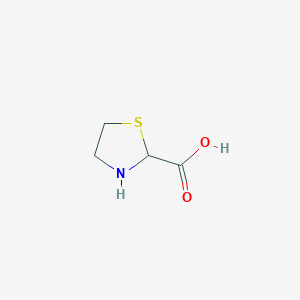

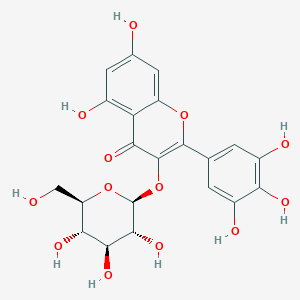

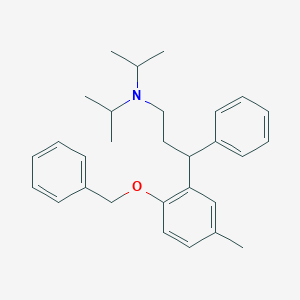

1,3-thiazolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO2S/c6-4(7)3-5-1-2-8-3/h3,5H,1-2H2,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULSZVNJBVJWEJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30936787 | |

| Record name | 1,3-Thiazolidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30936787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16310-13-7, 65126-70-7 | |

| Record name | Thiazolidine-2-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016310137 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Thiazolidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30936787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Thiazolidine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THIAZOLIDINE-2-CARBOXYLIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A:

Molecular Formula: C4H7NO2S * Molecular Weight: 133.17 g/mol * Spectroscopic Data:* Specific spectroscopic data, including NMR and crystallographic studies, are available in the literature for thiazolidine-2-carboxylic acid and its zinc(II) complexes. [, ] These studies provide detailed information about the compound's structure and conformation.

ANone: Limited information is available regarding the material compatibility and stability of this compound under various conditions. Research primarily focuses on its synthesis, reactivity, and biological activity. Further investigation is required to explore its performance and potential applications in different material contexts.

A: Current research primarily focuses on thiazolidine-2-carboxylic acid as a substrate or building block in synthetic reactions, rather than a catalyst. [, , , , ] It serves as a precursor for generating reactive intermediates like ketenes used in cycloaddition reactions for synthesizing various heterocycles like spiro-β-lactams and imidazo[5,1-b]thiazoles. [, ]

ANone: While specific computational studies focusing on this compound are limited in the provided research, its structural similarity to proline makes it amenable to computational modeling techniques. Researchers could utilize simulations and calculations to investigate its conformational preferences, interactions with enzymes like DAAO, and potential applications in drug design.

ANone: The research provided does not explicitly address stability and formulation strategies for this compound. Further investigation is needed to determine its stability under various conditions (e.g., temperature, pH, light) and explore potential formulation approaches to enhance its solubility, bioavailability, and stability for specific applications.

ANone: The research provided primarily focuses on the synthetic and chemical aspects of thiazolidine-2-carboxylic acid, with limited information regarding its PK/PD properties. Further investigation is needed to determine its ADME profile and in vivo activity, which would be crucial for evaluating its potential as a therapeutic agent.

A: Information on the in vitro and in vivo efficacy of this compound is limited in the provided research. While its analog, 5-aryl-2,3-dihydropyrrolo[2,1-b]thiazole-6,7-dimethanol 6,7-bis(isopropylcarbamates), showed antineoplastic activity in cell-based assays, further research is needed to evaluate the efficacy of thiazolidine-2-carboxylic acid itself using relevant cell-based assays and animal models. []

ANone: The provided research does not mention any resistance mechanisms associated with this compound. As its therapeutic potential is not extensively explored, further investigations are needed to determine if any resistance mechanisms might arise.

ANone: Data regarding the toxicology and safety profile of this specific compound are not explicitly discussed in the provided research. As with any chemical, it's essential to handle it cautiously and refer to relevant safety data sheets. Further studies are required to assess its potential toxicity and establish its safety profile.

ANone: The research provided does not discuss specific drug delivery and targeting strategies for this compound. Given its structural similarity to proline, it might be possible to explore prodrug approaches or utilize specific delivery systems to enhance its bioavailability and target specific tissues or cells.

A: Researchers utilize various analytical techniques to characterize and quantify thiazolidine-2-carboxylic acid, including:* High-performance liquid chromatography (HPLC): This technique, often coupled with pre-column derivatization and chiral stationary phases, enables the separation and quantification of thiazolidine-2-carboxylic acid enantiomers. []* Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information, including conformational analysis and insights into the compound's behavior in solution. [, ]* Crystallography: Crystallographic studies offer valuable information about the three-dimensional structure and bonding interactions of thiazolidine-2-carboxylic acid, particularly in complex with metals like zinc(II). [, ]

ANone: Information on the environmental impact, ecotoxicological effects, and degradation pathways of this compound is not available in the provided research. Further studies are necessary to evaluate its potential environmental risks and develop strategies to mitigate any negative impacts.

ANone: While not explicitly addressed in the provided research, dissolution and solubility are crucial factors influencing a compound's bioavailability and efficacy. Further studies are needed to determine its dissolution rate and solubility in various media, as this information is essential for understanding its absorption and distribution properties.

A: The provided research mentions the validation of HPLC methods for determining the enantiomeric purity of thiazolidine-2-carboxylic acid. [] This validation process likely involved assessing parameters such as accuracy, precision, linearity, limit of detection (LOD), limit of quantification (LOQ), and robustness, ensuring the reliability and reproducibility of the analytical data.

ANone: While specific quality control and assurance measures are not detailed in the provided research, ensuring the consistency, safety, and efficacy of this compound during development, manufacturing, and distribution would require implementing appropriate quality management systems and adhering to relevant regulatory guidelines.

ANone: Information regarding the immunogenicity and potential immunological responses to thiazolidine-2-carboxylic acid is not available in the provided research.

ANone: The research provided focuses primarily on the synthesis and reactivity of thiazolidine-2-carboxylic acid, without delving into its interactions with drug transporters, metabolizing enzymes, or its biocompatibility and biodegradability. Further investigations are needed to explore these aspects, which are crucial for understanding its potential as a therapeutic agent.

A: Given its structural similarity to proline, other proline analogs could potentially serve as alternatives or substitutes depending on the specific application. [] Assessing their performance, cost, and environmental impact would be essential in identifying suitable alternatives.

ANone: The provided research does not offer information on recycling and waste management strategies specific to this compound. Implementing resource-efficient practices and adhering to proper chemical waste disposal guidelines are essential for minimizing environmental impact.

ANone: Researchers studying thiazolidine-2-carboxylic acid can utilize various resources, including:* Chemical synthesis laboratories: Facilities equipped for organic synthesis and characterization are essential for preparing and analyzing the compound and its derivatives.* Spectroscopic and analytical instruments: Access to NMR, HPLC, and mass spectrometry equipment enables structural elucidation, purity assessment, and quantitative analysis.* Biological testing facilities: For investigating the compound's biological activity, researchers require access to cell culture laboratories and animal facilities, if applicable.* Computational resources: Utilizing computational chemistry software and high-performance computing clusters can aid in modeling the compound's interactions with biological targets and exploring its potential applications.

ANone: While the provided research highlights recent advancements, the historical context and milestones in researching this compound are not explicitly addressed. Tracing back its initial discovery, synthesis methods, and early investigations into its properties and potential applications would provide a comprehensive historical overview.

A: Due to its unique structure and reactivity, thiazolidine-2-carboxylic acid holds potential for cross-disciplinary applications and synergies. Combining expertise from organic chemistry, medicinal chemistry, pharmacology, and materials science could lead to novel discoveries and innovative applications in various fields. For example, its use as a building block for synthesizing heterocyclic compounds with potential biological activity highlights the synergy between synthetic chemistry and drug discovery. [, , , , , ] Furthermore, exploring its coordination chemistry with metal ions could open avenues in materials science and catalysis. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Silane, [(1-methoxy-2-methyl-1-propenyl)oxy]trimethyl-](/img/structure/B106939.png)

![2-(2-Ethoxy-5-((4-ethylpiperazin-1-yl)sulfonyl)phenyl)-5-methyl-7-propyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B106961.png)